In-Depth Technical Guide: 2,4,5-Trichloroquinazoline (CAS No. 134517-55-8)
In-Depth Technical Guide: 2,4,5-Trichloroquinazoline (CAS No. 134517-55-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trichloroquinazoline, with the Chemical Abstracts Service (CAS) number 134517-55-8, is a halogenated quinazoline derivative. This compound serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules, particularly in the realm of medicinal chemistry. Its structural features, specifically the reactive chlorine substituents at the 2, 4, and 5 positions, make it a versatile building block for the development of novel therapeutic agents. The quinazoline core is a well-established scaffold in drug discovery, notably for its role in the development of kinase inhibitors targeting signaling pathways implicated in cancer.
Chemical and Physical Properties
A comprehensive summary of the known chemical and physical properties of 2,4,5-Trichloroquinazoline is provided below. It is important to note that while some data is available from commercial suppliers, detailed experimental values for properties such as melting and boiling points are not consistently reported in publicly accessible literature.
| Property | Value | Reference |
| CAS Number | 134517-55-8 | [Generic] |
| IUPAC Name | 2,4,5-trichloroquinazoline | [Generic] |
| Synonyms | 2,4-DICHLORO-5-CHLOROQUINAZOLINE | [Generic] |
| Molecular Formula | C₈H₃Cl₃N₂ | [Generic] |
| Molecular Weight | 233.48 g/mol | [Generic] |
| Appearance | White to off-white or light yellow solid | [Generic] |
| Melting Point | Not consistently reported | |
| Boiling Point | Not consistently reported | |
| Solubility | Soluble in common organic solvents like DMSO and DMF | [Inferred] |
Spectral Data
| Technique | Expected Peaks/Signals |
| ¹H NMR | Aromatic protons on the benzene ring, with chemical shifts and coupling constants influenced by the chlorine substituent at position 5. |
| ¹³C NMR | Signals corresponding to the eight carbon atoms of the quinazoline core. The carbons attached to chlorine and nitrogen atoms would exhibit characteristic downfield shifts. |
| IR Spectroscopy | Characteristic absorption bands for C=N stretching, C=C aromatic stretching, and C-Cl stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. |
Synthesis
While a specific, detailed experimental protocol for the synthesis of 2,4,5-Trichloroquinazoline is not widely published, a general and plausible synthetic route involves the chlorination of a corresponding quinazolinedione precursor. This method is a common strategy for the preparation of chloro-substituted quinazolines.
Experimental Protocol: Synthesis of 2,4,5-Trichloroquinazoline (General Method)
Materials:
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5-Chloroquinazoline-2,4(1H,3H)-dione
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Phosphorus oxychloride (POCl₃)
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A tertiary amine base (e.g., N,N-diethylaniline or triethylamine)
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Anhydrous toluene or another high-boiling inert solvent
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Ice
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Saturated sodium bicarbonate solution
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Ethyl acetate
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Anhydrous magnesium sulfate or sodium sulfate
Procedure:
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To a stirred suspension of 5-chloroquinazoline-2,4(1H,3H)-dione in an excess of phosphorus oxychloride and a high-boiling inert solvent like toluene, a catalytic amount of a tertiary amine base is added.
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The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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After completion of the reaction, the mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully removed under reduced pressure.
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The residue is then cautiously poured onto crushed ice with vigorous stirring.
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The acidic aqueous mixture is neutralized by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
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The aqueous layer is extracted multiple times with ethyl acetate.
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The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
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The solvent is removed under reduced pressure to yield the crude 2,4,5-trichloroquinazoline.
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The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Biological Activity and Mechanism of Action
2,4,5-Trichloroquinazoline is primarily recognized for its role as a key intermediate in the synthesis of potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase.[1] The quinazoline scaffold is a "privileged structure" in medicinal chemistry, known to bind to the ATP-binding site of various kinases.[1]
Derivatives of 2,4,5-Trichloroquinazoline have been investigated for a range of biological activities, including:
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Anticancer: As precursors to EGFR inhibitors for the treatment of non-small cell lung cancer and other solid tumors.[2]
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Antimalarial: The quinazoline core is found in compounds with activity against Plasmodium falciparum.
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Antibacterial: Some quinazoline derivatives have shown efficacy against various bacterial strains.
While direct biological activity data for 2,4,5-Trichloroquinazoline itself is scarce in the public domain, its significance lies in its utility for generating libraries of substituted quinazolines for screening against various biological targets.
Signaling Pathway: EGFR Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a key component of the ErbB family of receptor tyrosine kinases. Upon binding of its ligand, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a downstream signaling cascade, primarily through the PI3K/Akt and MAPK pathways, which ultimately leads to cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these downstream pathways and uncontrolled cell growth.
Quinazoline-based inhibitors, often synthesized from precursors like 2,4,5-Trichloroquinazoline, are designed to be ATP-competitive inhibitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of the receptor and thereby blocking the downstream signaling cascade.
Experimental Workflows
Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of 2,4,5-Trichloroquinazoline and its subsequent use in generating derivatives is outlined below.
Workflow for In Vitro Biological Evaluation
Once a library of quinazoline derivatives has been synthesized from 2,4,5-Trichloroquinazoline, a standard workflow for their biological evaluation as potential EGFR inhibitors would be as follows.
Conclusion
2,4,5-Trichloroquinazoline is a valuable and versatile chemical intermediate for the synthesis of novel quinazoline-based compounds with therapeutic potential. Its primary application lies in the development of EGFR inhibitors for cancer therapy. This guide provides a summary of its known properties, a general synthetic approach, and an overview of its biological context and evaluation workflows. Further research to fully characterize this compound and explore its potential in the synthesis of new bioactive molecules is warranted.
